{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluo-4 is a xanthene dye. It has a role as a fluorochrome.
Biological Activity
The compound identified as {2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenylamino}acetic acid , commonly referred to as Fluo-5F, is a synthetic derivative known for its potential biological activities. Its complex structure suggests multiple functional groups that may contribute to its interactions within biological systems.
Chemical Structure and Properties
Fluo-5F is characterized by the following structural features:
- Molecular Formula : C35H27F3N2O13
- Molecular Weight : 738.58 g/mol
- Functional Groups : Includes carboxymethyl groups, phenolic structures, and a xanthene core which is significant for its fluorescence properties.
Biological Activity Overview
Fluo-5F has been investigated primarily for its role as a fluorescent indicator in biological assays. Its ability to bind calcium ions makes it particularly useful in studying cellular processes involving calcium signaling.
The compound operates through the following mechanisms:
- Calcium Binding : Fluo-5F exhibits a high affinity for calcium ions, which leads to an increase in fluorescence upon binding. This property is utilized in various cellular assays to monitor intracellular calcium levels.
- Cellular Uptake : The compound is designed to permeate cell membranes effectively, allowing for real-time monitoring of calcium dynamics within living cells.
Table 1: Summary of Biological Activities
Case Study: Calcium Signaling in Neurons
A notable study explored the use of Fluo-5F in monitoring calcium influx in neuronal cells. The results indicated that Fluo-5F could effectively track changes in intracellular calcium levels during synaptic activity, providing insights into neuronal excitability and signaling pathways.
- Experimental Setup : Neuronal cultures were loaded with Fluo-5F and subjected to stimulation.
- Results : Enhanced fluorescence correlated with increased calcium concentrations, confirming the compound's utility as a reliable indicator.
Properties
CAS No. |
273221-59-3 |
---|---|
Molecular Formula |
C36H30F2N2O13 |
Molecular Weight |
736.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
OUVXYXNWSVIOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.